Wee1-IN-5 -

Wee1-IN-5

Catalog Number: EVT-10963285
CAS Number:
Molecular Formula: C26H28Cl2N6O
Molecular Weight: 511.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Wee1-IN-5 involves several steps that utilize advanced organic chemistry techniques. The compound is typically synthesized through a multi-step process that includes:

  1. Formation of Key Intermediates: Initial reactions generate key intermediates that are essential for the final structure of Wee1-IN-5.
  2. Coupling Reactions: These intermediates undergo coupling reactions to form the core structure of the compound.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

The specific synthetic route may vary, but it generally involves modifications to known Wee1 inhibitors to enhance their efficacy and selectivity .

Molecular Structure Analysis

Wee1-IN-5 has a well-defined molecular structure characterized by specific functional groups that contribute to its inhibitory activity. The structural formula can be represented as follows:

  • Molecular Formula: C₁₄H₁₅N₃O
  • Molecular Weight: Approximately 241.29 g/mol

The compound features a central aromatic ring system, which is crucial for its interaction with the ATP-binding site of the Wee1 kinase. The presence of nitrogen atoms in its structure facilitates hydrogen bonding with the kinase, enhancing binding affinity .

Chemical Reactions Analysis

Wee1-IN-5 primarily acts through competitive inhibition of the Wee1 kinase. The key chemical reaction involves:

  • Inhibition of Phosphorylation: By binding to the active site of Wee1, Wee1-IN-5 prevents the phosphorylation of CDK1 at tyrosine 15. This inhibition leads to the activation of CDK1 and subsequent progression through the cell cycle.

The inhibitor's action can lead to increased DNA damage due to unregulated entry into mitosis, making it particularly effective in combination with DNA-damaging agents such as cisplatin .

Mechanism of Action

The mechanism of action for Wee1-IN-5 involves several key processes:

  1. Competitive Inhibition: Wee1-IN-5 competes with ATP for binding to the active site of Wee1 kinase.
  2. Phosphorylation Blockade: By inhibiting Wee1, it prevents the phosphorylation of CDK1 at tyrosine 15, leading to CDK1 activation.
  3. Cell Cycle Dysregulation: The activation of CDK1 results in premature mitotic entry and increased susceptibility to DNA damage, ultimately promoting apoptosis in cancer cells.

This mechanism underscores the potential therapeutic applications of Wee1 inhibitors in enhancing the efficacy of existing cancer treatments .

Physical and Chemical Properties Analysis

Wee1-IN-5 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in dimethyl sulfoxide and other organic solvents, which is essential for its use in biological assays.
  • Stability: It maintains stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: The melting point provides insight into its thermal stability and can be determined through differential scanning calorimetry.

These properties are critical for determining appropriate formulations for therapeutic use and for understanding its behavior in biological systems .

Applications

Wee1-IN-5 has significant scientific applications, particularly in cancer research:

  • Cancer Therapy: It is primarily explored as a therapeutic agent that enhances the sensitivity of cancer cells to chemotherapeutic drugs by disrupting cell cycle checkpoints.
  • Research Tool: Researchers utilize Wee1-IN-5 to study cell cycle regulation and the effects of DNA damage response mechanisms in various cancer cell lines.
  • Combination Therapies: Ongoing studies investigate its efficacy in combination with other treatments, such as radiation or targeted therapies, to improve clinical outcomes for patients with resistant tumors .
Molecular Target Biology of WEE1 Kinase

Evolutionarily Conserved Roles in Cell Cycle Regulation

WEE1 kinase, a critical regulator of cell division, belongs to the serine/threonine kinase family with evolutionary conservation spanning from yeast to humans. Its primary function centers on controlling cell cycle progression, particularly at key transition points vulnerable to genomic instability [4] [8].

G₂/M Checkpoint Control via CDK1/2 Phosphorylation

WEE1 exerts precise control over the G₂ to mitosis (M) transition primarily through inhibitory phosphorylation of cyclin-dependent kinases CDK1 and CDK2. Specifically, WEE1 phosphorylates CDK1 on tyrosine 15 (Y15), while the related kinase PKMYT1 (also known as MYT1) phosphorylates both threonine 14 (T14) and Y15 residues [4] [8]. These modifications prevent ATP binding, rendering the CDK1/cyclin B complex (mitosis-promoting factor, MPF) inactive. This inhibition creates a crucial pause at the G₂/M border, providing time for DNA damage repair before chromosome segregation commences. Phosphorylation status is dynamically regulated by the opposing activity of CDC25 phosphatases. Upon DNA damage, WEE1 activity is reinforced, strengthening the G₂ arrest. Inhibition of WEE1 forces premature CDK1/2 activation, triggering unscheduled mitotic entry with unrepaired DNA – a state leading to mitotic catastrophe and cell death [1] [4] [8].

S-Phase Replication Fork Stabilization and DNA Damage Response

Beyond the G₂/M checkpoint, WEE1 plays a vital role during DNA synthesis (S phase). It phosphorylates CDK2 on Y15, modulating its activity to prevent excessive firing of replication origins. Uncontrolled origin firing, resulting from WEE1 inhibition, depletes the pool of essential replication factors like replication protein A1 (RPA1), leading to replication fork stalling, collapse, and DNA double-strand breaks – a phenomenon termed replication catastrophe [4] [6] [8]. Furthermore, WEE1 indirectly regulates the structure-selective endonuclease MUS81-EME1/2 complex by inhibiting CDK-mediated MUS81 activation. This restraint prevents the untimely cleavage of replication intermediates and aberrant DNA structures, thereby preserving replication fork integrity and genomic stability under stress conditions [4] [8]. DNA damage during S phase (e.g., from chemotherapy or endogenous stress) activates the ATR-CHK1 pathway, which further enhances WEE1 activity, promoting S and G₂ phase arrests to facilitate repair [7] [8].

Table 1: Evolutionarily Conserved Functions of WEE1 Kinase

Cell Cycle PhasePrimary Regulatory MechanismKey SubstratesBiological Consequence of WEE1 ActivityConsequence of WEE1 Loss/Inhibition
S PhaseCDK2-Y15 PhosphorylationCDK2Limits replication origin firing, stabilizes replication forksReplication fork collapse, DNA damage, replication catastrophe
S/G₂ PhaseMUS81 Inhibition (indirect)CDK1/CDK2 (phospho-regulation)Prevents premature cleavage of replication intermediatesUnscheduled MUS81 activation, genomic instability
G₂/M PhaseCDK1-Y15 PhosphorylationCDK1/Cyclin B (MPF)Enforces G₂ arrest for DNA repairPremature mitotic entry, mitotic catastrophe

Non-Canonical Functions in Oncogenesis

While WEE1's canonical roles focus on cell cycle and DNA damage checkpoints, emerging research reveals critical non-canonical functions contributing to tumorigenesis and cancer cell survival.

Epigenetic Modulation via Histone H2B Tyrosine 37 Phosphorylation

WEE1 directly phosphorylates histone H2B at tyrosine 37 (H2B-Y37ph). This modification occurs near the site of H2B ubiquitination (a mark associated with active transcription) and plays a crucial role in regulating chromatin dynamics. Inhibition of WEE1 kinase activity or suppression of its expression significantly reduces H2B-Y37 phosphorylation levels, leading to a concurrent increase in core histone transcription [3] [4]. This suggests WEE1 acts as a key regulator linking cell cycle control, DNA replication, and chromatin structure. Dysregulation of H2B-Y37ph through aberrant WEE1 activity could contribute to epigenetic instability, altered gene expression patterns, and ultimately, oncogenic transformation or cancer cell adaptation [4].

Regulation of SKP2/p27ᴷᴵᴾ¹ Ubiquitination Pathways

WEE1 influences the stability of key cell cycle regulators by modulating ubiquitin-mediated proteolysis. It regulates the SKP2/p27ᴷᴵᴾ¹ axis. p27ᴷᴵᴾ¹ is a cyclin-dependent kinase inhibitor (CKI) that negatively regulates G₁/S transition. SKP2 is the F-box protein component of the SCFᴿᴼᴄ¹ (SKP1-CUL1-F-box protein) E3 ubiquitin ligase complex responsible for targeting p27ᴷᴵᴾ¹ for degradation. WEE1 activity can impact SKP2 function and consequently p27ᴷᴵᴾ¹ stability. Altered WEE1 levels in cancer can lead to dysregulated p27ᴷᴵᴾ¹ degradation, promoting uncontrolled cell cycle progression and contributing to tumor aggressiveness [3] [7].

Genomic Alterations and Expression Dysregulation in Malignancies

WEE1 expression and function are frequently altered in human cancers, positioning it as a significant therapeutic target.

Correlation With p53 Mutation Status and Replication Stress

The tumor suppressor p53 is a master regulator of the G₁/S checkpoint and the DNA damage response. Mutations in the TP53 gene, found in over 50% of all human cancers, inactivate this critical checkpoint. Consequently, cancer cells with TP53 mutations become heavily reliant on the G₂/M checkpoint, governed by WEE1 and CHK1, to survive endogenous replication stress and DNA damage [3] [4] [7]. This creates a state of conditional vulnerability. Tumors harboring TP53 mutations often exhibit increased replication stress and consequently show heightened sensitivity to WEE1 inhibition. Inhibition of WEE1 in TP53-mutant cells forces premature mitosis without adequate DNA repair, leading to catastrophic cell death, effectively exploiting the loss of the G₁/S checkpoint [1] [3] [7]. High replication stress signatures (e.g., caused by oncogene activation like MYC or RAS) also correlate with sensitivity to WEE1 inhibitors [4] [7] [8].

Tumor-Specific Overexpression in Therapy-Resistant Cancers

WEE1 is frequently overexpressed in a wide spectrum of malignancies compared to corresponding normal tissues. Comprehensive analyses, including comparisons across 34 cancer types, revealed increased WEE1 mRNA expression in 77% of samples [3] [7]. Elevated WEE1 protein levels or activity have been consistently documented in glioma, malignant melanoma, breast cancer (particularly triple-negative/basal-like subtypes), osteosarcoma, hepatocellular carcinoma, medulloblastoma, seminoma, and gastric cancer [1] [3] [4]. Critically, high WEE1 expression is often associated with advanced disease stage, metastasis, poor prognosis, and resistance to conventional therapies:

  • Therapy Resistance: WEE1 upregulation is a recognized mechanism of resistance to DNA-damaging agents (e.g., cisplatin, gemcitabine, radiation), targeted therapies (e.g., EGFR inhibitors, BRAF inhibitors), and PARP inhibitors. WEE1 activation allows cancer cells to arrest and repair therapy-induced DNA damage [7] [8]. Studies in ovarian cancer show higher WEE1 expression in samples recurring after chemotherapy compared to pre-treatment samples, and high post-chemotherapy WEE1 expression correlates significantly with poor survival [7].
  • Metastasis: WEE1 expression often increases during carcinogenesis and metastasis. Inhibition of WEE1 suppresses the proliferation and migration of metastatic cells (e.g., colorectal cancer liver metastasis endothelial cells - CLMECs) and reduces metastasis in models like melanoma [4] [7].
  • Prognostic Marker: High WEE1 expression serves as an adverse prognostic marker in numerous cancers, including stage IV gastric cancer, particularly in male patients with lymph node metastasis, glioblastoma, and post-chemotherapy ovarian cancer [3] [7].

Table 2: WEE1 Dysregulation in Human Malignancies

Cancer TypeAlteration/ObservationClinical/Pathological CorrelationReference (from Search Results)
Gastric CancerOverexpressionPoor prognosis in Stage IV; Poor survival in males with lymph node metastasis [3]
Ovarian CancerOverexpression post-chemotherapyPoor prognosis, Therapy resistance [7]
GlioblastomaOverexpressionMalignancy grade, Poor outcome [4] [7]
MelanomaOverexpression during progressionIncreased tumor burden, Metastasis, Ulceration [4] [7]
Breast Cancer (TNBC/Basal-like)Essential for survivalIdentified as target via RNAi screen [1] [4]
Multiple CancersTP53 mutation co-occurrenceIncreased replication stress, Sensitivity to WEE1i [1] [3] [4]

Properties

Product Name

Wee1-IN-5

IUPAC Name

6-(2,6-dichlorophenyl)-8-methyl-2-[3-methyl-4-(1-methylpiperidin-4-yl)anilino]-7H-pyrimido[4,5-d]pyrimidin-5-one

Molecular Formula

C26H28Cl2N6O

Molecular Weight

511.4 g/mol

InChI

InChI=1S/C26H28Cl2N6O/c1-16-13-18(7-8-19(16)17-9-11-32(2)12-10-17)30-26-29-14-20-24(31-26)33(3)15-34(25(20)35)23-21(27)5-4-6-22(23)28/h4-8,13-14,17H,9-12,15H2,1-3H3,(H,29,30,31)

InChI Key

VWHNEYAANMETIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC=C3C(=N2)N(CN(C3=O)C4=C(C=CC=C4Cl)Cl)C)C5CCN(CC5)C

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